

An In-depth Technical Guide to 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4,4,5-Tetramethylheptane

Cat. No.: B14554342

[Get Quote](#)

This guide provides a comprehensive overview of **3,4,4,5-tetramethylheptane**, a saturated acyclic hydrocarbon. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical identity, properties, synthesis, and handling. This document synthesizes information from established chemical databases and literature to provide a reliable and authoritative resource.

Chemical Identity and Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **3,4,4,5-tetramethylheptane**.^[1] This name is derived by identifying the longest continuous carbon chain, which is a seven-carbon chain (heptane), and then numbering it to give the lowest possible locants to the four methyl (CH₃) substituent groups.^{[2][3]}

IUPAC Name Verification

The naming convention follows a logical sequence:

- Heptane: The parent chain contains seven carbon atoms.^[3]
- Tetramethyl: There are four methyl group substituents.^[3]
- 3,4,4,5: These numbers (locants) indicate the positions of the methyl groups along the heptane chain. Specifically, one methyl group is on carbon 3, two are on carbon 4, and one is on carbon 5.^[3]

The structure is confirmed by its various chemical identifiers.

Synonyms and Identifiers

While "**3,4,4,5-tetramethylheptane**" is the official IUPAC name, the compound may be referenced by other identifiers in various databases and contexts.[\[1\]](#)

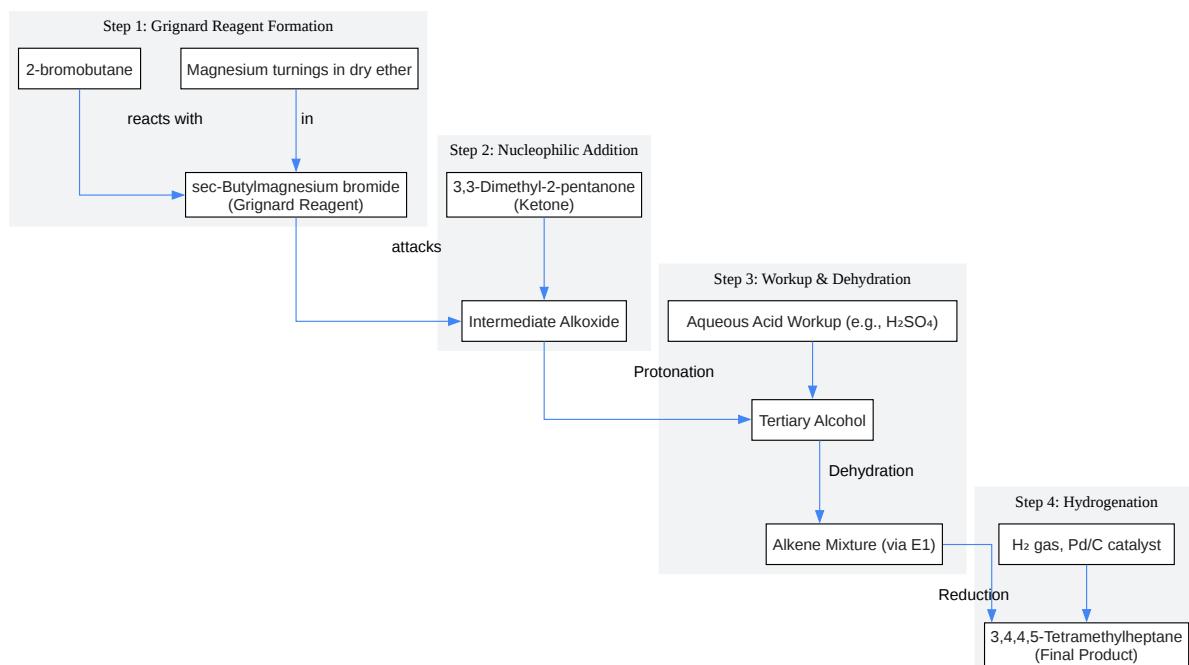
Identifier Type	Value
Molecular Formula	C ₁₁ H ₂₄
IUPAC Name	3,4,4,5-tetramethylheptane
CAS Number	61868-62-0
PubChem CID	18711270
InChI	InChI=1S/C11H24/c1-7-9(3)11(5,6)10(4)8-2/h9-10H,7-8H2,1-6H3
InChIKey	CXIAIMLBUJNNJR-UHFFFAOYSA-N
SMILES	CCC(C)C(C)(C)C(C)CC
DSSTox Substance ID	DTXSID60595765

Source: PubChem CID 18711270.[\[1\]](#)

Physicochemical Properties

The physical and chemical properties of **3,4,4,5-tetramethylheptane** are characteristic of a branched alkane. These properties are critical for predicting its behavior in various experimental conditions, including purification, reaction, and storage.

Property	Value	Source
Molecular Weight	156.31 g/mol	PubChem[1]
Empirical Formula	C ₁₁ H ₂₄	ChemSpider[4]
Boiling Point	186.6 °C	Ferris, S.W. Handbook of Hydrocarbons[4]
Physical State	Liquid (at STP)	Inferred from boiling point
Solubility	Insoluble in water; soluble in nonpolar organic solvents	General alkane property


Synthesis and Characterization

Commercially, highly branched alkanes like **3,4,4,5-tetramethylheptane** are not commonly available and are typically synthesized for specific research purposes. A plausible and robust synthetic route involves a Grignard reaction, which is a cornerstone of carbon-carbon bond formation in organic chemistry.

Proposed Synthetic Pathway: Grignard Reaction

A logical approach to constructing the carbon skeleton of **3,4,4,5-tetramethylheptane** is the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and catalytic hydrogenation.

Workflow for the Synthesis of **3,4,4,5-Tetramethylheptane**

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3,4,4,5-tetramethylheptane**.

Experimental Protocol

Protocol 1: Synthesis via Grignard Reaction and Hydrogenation

- Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide.
- Nucleophilic Addition: The solution of the Grignard reagent is cooled in an ice bath. 3,3-Dimethyl-2-pentanone, dissolved in anhydrous ether, is added dropwise with stirring. The reaction is allowed to proceed to completion.
- Aqueous Workup: The reaction mixture is carefully quenched by pouring it over a mixture of ice and a weak acid (e.g., ammonium chloride solution) or dilute strong acid (e.g., H_2SO_4) to protonate the intermediate alkoxide, yielding the tertiary alcohol.
- Dehydration: The crude tertiary alcohol is heated with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to induce E1 elimination, producing a mixture of alkene isomers.
- Purification: The resulting alkene mixture is purified from the reaction byproducts, typically via fractional distillation.
- Catalytic Hydrogenation: The purified alkene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step reduces the double bond to yield the final saturated alkane.
- Final Purification: The final product, **3,4,4,5-tetramethylheptane**, is isolated from the catalyst and solvent, and purified by fractional distillation to achieve high purity.

Structural Characterization

The identity and purity of the synthesized **3,4,4,5-tetramethylheptane** would be confirmed using a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms,

respectively, allowing for unambiguous structure verification.

- Mass Spectrometry (MS): Provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used to confirm the structure.
- Infrared (IR) Spectroscopy: Confirms the absence of functional groups such as hydroxyl (-OH) or carbonyl (C=O) from starting materials and the presence of C-H and C-C single bonds characteristic of an alkane.

Applications in Research

Due to its specific and complex structure, **3,4,4,5-tetramethylheptane** is not a bulk chemical. Its primary utility lies in specialized research contexts:

- Reference Compound: It can serve as a standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification of complex hydrocarbon mixtures, such as fuels or environmental samples.
- Fuel Science: As a highly branched C11 isomer, its combustion properties could be of interest in studies aimed at understanding the relationship between fuel structure and engine performance or emissions.
- Physical Organic Chemistry: It can be used in studies investigating the effects of steric hindrance on reaction rates or physical properties within a homologous series of alkanes.

Safety and Handling

No specific safety data sheet (SDS) is available for **3,4,4,5-tetramethylheptane**. Therefore, its hazard profile must be inferred from related C7-C12 alkanes. The following information is based on the known hazards of compounds like n-heptane.[\[5\]](#)[\[6\]](#)

Hazard Identification

- Flammability: Highly flammable liquid and vapor.[\[5\]](#) Keep away from heat, sparks, open flames, and other ignition sources.[\[5\]](#)
- Aspiration Hazard: May be fatal if swallowed and enters airways.[\[5\]](#) Do NOT induce vomiting if ingested.[\[5\]](#)

- Skin Irritation: Causes skin irritation.[5] Prolonged or repeated contact should be avoided.
- Neurotoxicity: May cause drowsiness or dizziness upon inhalation of high concentrations of vapor.[5]
- Environmental Hazard: Assumed to be very toxic to aquatic life with long-lasting effects, similar to other hydrocarbons.[5][6] Avoid release to the environment.

Recommended Handling Procedures

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
 - Skin and Body Protection: Wear a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

3,4,4,5-Tetramethylheptane is a well-defined chemical entity whose properties and behavior are consistent with those of other highly branched alkanes. While it lacks widespread commercial applications, its value is found in specialized areas of chemical research, from analytical reference to fundamental studies in physical organic chemistry. Its synthesis, though requiring a multi-step process, is achievable through established organic chemistry methodologies. Safe handling, guided by the principles for flammable and irritant hydrocarbons, is paramount for its use in any research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4,4,5-Tetramethylheptane | C11H24 | CID 18711270 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Write a condensed formular of; 3, 4, 4, 5-tetramethyl heptane | Filo [askfilo.com]
- 4. 3,4,4,5-tetramethylheptane [chemister.ru]
- 5. itwreagents.com [itwreagents.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4,4,5-Tetramethylheptane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14554342#3-4-4-5-tetramethylheptane-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com